1H-Pyrrolo[2,3-b]pyridin-2-ol is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as a building block in the synthesis of various pharmacologically active molecules. The compound is identified by the CAS number 1261802-66-7 and has a molecular weight of 134.14 g/mol .
1H-Pyrrolo[2,3-b]pyridin-2-ol is classified as a nitrogen-containing heterocycle. It is derived from pyridine and pyrrole structures, which are common in many natural products and pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research and development in drug discovery.
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-2-ol can be achieved through several methods. One notable approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation has been reported to yield the desired compound efficiently.
Another method involves modifications of traditional synthetic routes such as the Madelung and Fischer syntheses of indoles. These methods have been adapted to prepare various substituted derivatives of 1H-Pyrrolo[2,3-b]pyridine . Industrial production typically utilizes optimized reaction conditions and may involve continuous flow reactors to enhance yield and purity.
The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-2-ol consists of a six-membered pyridine ring fused to a five-membered pyrrole ring. The compound features an -OH group at the 2-position of the pyridine ring, contributing to its unique chemical properties.
Key structural data include:
The presence of both nitrogen atoms in the rings allows for diverse interactions with biological targets, enhancing its potential as a pharmaceutical agent.
1H-Pyrrolo[2,3-b]pyridin-2-ol undergoes various chemical reactions due to its functional groups. Notable reactions include:
These reactions allow for the derivatization of the compound, facilitating the exploration of its biological activity.
The mechanism of action for 1H-Pyrrolo[2,3-b]pyridin-2-ol primarily involves its interaction with fibroblast growth factor receptors (FGFRs). This interaction leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, activating downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt .
In vitro studies have demonstrated that this compound can inhibit cell proliferation in breast cancer models (4T1 cells) and induce apoptosis. The modulation of FGFR signaling pathways suggests that this compound could play a significant role in cancer therapy by targeting aberrant signaling mechanisms involved in tumor growth.
1H-Pyrrolo[2,3-b]pyridin-2-ol exhibits several physical properties:
Chemical properties include its ability to participate in various chemical reactions due to its functional groups. The presence of hydroxyl groups enhances its reactivity compared to other nitrogen-containing heterocycles.
1H-Pyrrolo[2,3-b]pyridin-2-ol has diverse applications across multiple fields:
1H-Pyrrolo[2,3-b]pyridin-2-ol (C₇H₆N₂O), also known as 2-hydroxy-7-azaindole, is a bicyclic heteroaromatic compound featuring a fused pyrrole and pyridine ring system. The molecular scaffold consists of a six-membered pyridine ring fused with a five-membered pyrrole ring, where the 2-position bears a hydroxyl group. This substituent enables prototropic tautomerism, allowing equilibrium between the 2-hydroxyl form and the 2-keto (2-oxo) form, which significantly influences its electronic properties and binding interactions [3] [6].
Key physicochemical parameters include:
The hydroxyl group at C-2 acts as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Quantum mechanical calculations reveal polarized electron density around the N1-H and C2=O groups in the keto tautomer, enhancing electrostatic complementarity with kinase hinge regions. Spectroscopic signatures include characteristic IR stretches at 3200–3400 cm⁻¹ (O-H/N-H) and 1650–1700 cm⁻¹ (C=O in keto form), while ¹H NMR displays distinct peaks between δ 11.2–11.8 ppm for the indolic N-H proton [2] [3].
Table 1: Fundamental Chemical Properties
Property | Value | Experimental Method |
---|---|---|
Molecular formula | C₇H₆N₂O | Elemental analysis |
Molecular weight | 134.14 g/mol | Mass spectrometry |
Melting point | 219–220°C | Differential scanning calorimetry |
pKa | 6.93 ± 0.20 | Potentiometric titration |
Dominant tautomer in solid | Keto form (2-oxo) | X-ray crystallography |
The synthesis of pyrrolopyridine derivatives originated in the mid-20th century, with 1H-pyrrolo[2,3-b]pyridin-2-ol first systematically characterized during investigations into azaindole reactivity. Early routes relied on the Duff reaction, involving electrophilic formylation of 7-azaindole followed by oxidation to install the 2-hydroxyl group. This method suffered from low regioselectivity and harsh conditions (e.g., hexamethylenetetramine/acetic acid at 100°C) [2] [3].
Industrial optimization in the 2000s revolutionized access to this scaffold:
Patent literature (e.g., WO2006063167A1) later disclosed novel routes via cyclocondensation of 2-aminopyridines with α-halo carbonyls, permitting C2-functionalization prior to ring closure. These advances established 1H-pyrrolo[2,3-b]pyridin-2-ol as a versatile synthon for pharmaceutical applications [5].
Table 2: Key Synthetic Milestones
Year | Development | Significance |
---|---|---|
1950s | Duff formylation of 7-azaindole | First access to C2-functionalized derivatives |
2005 | WO2006063167A1 patent: Cyclocondensation routes | Regioselective C-C bond formation methods |
2020 | Continuous flow nitration/cyclization | Scalable, safe production of multi-gram batches |
2023 | Catalytic C-H oxygenation | Step-economical hydroxylation (yields >80%) |
1H-Pyrrolo[2,3-b]pyridin-2-ol is a privileged scaffold in kinase inhibitor design due to its bioisosteric mimicry of purine nucleobases. The keto tautomer forms critical hydrogen bonds with kinase hinge regions via N1-H (donor) and C2=O (acceptor), analogous to adenine's interactions with ATP-binding sites. This enables potent, selective inhibition across diverse oncological targets [1] [4] [7].
Key therapeutic applications include:
Notable clinical candidates:
Table 3: Representative Bioactive Derivatives and Targets
Derivative Structure | Biological Target | IC₅₀/Potency | Therapeutic Area |
---|---|---|---|
3-(Hydrazone)-substituted | c-Met kinase | 0.82 ± 0.08 μM | Non-small cell lung cancer |
5-(Trifluoromethyl)triazole hybrid | FGFR1 | 7 nM | Breast cancer |
5-Chloro-3-methyl analog | TNIK | <1 nM | Colorectal cancer, immunology |
Pexidartinib core | CSF-1R/c-Kit | FDA-approved (2019) | Tenosynovial giant cell tumor |
The scaffold’s synthetic versatility allows strategic modifications at N1, C3, C5, and C6 positions, enabling optimization of pharmacokinetic properties. For instance, 6-methyl substitution enhances metabolic stability and oral bioavailability, while N1-carboxamide derivatives improve solubility for parenteral formulations [2] [7]. These attributes cement 1H-pyrrolo[2,3-b]pyridin-2-ol as an indispensable template in modern drug discovery.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: